3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione is a complex organic compound with a unique structure that includes an ethoxy group, a phenylethyl group, and a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione typically involves multiple steps, including the formation of the heptane backbone, the introduction of the ethoxy and phenylethyl groups, and the formation of the diketone structure. Common synthetic routes may involve:
Formation of the Heptane Backbone: This can be achieved through various methods, including the use of Grignard reagents or organolithium compounds to form the carbon-carbon bonds.
Introduction of the Ethoxy Group: This step may involve the use of ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base.
Introduction of the Phenylethyl Group: This can be done through Friedel-Crafts alkylation using phenylethyl chloride and a Lewis acid catalyst.
Formation of the Diketone Structure: This step may involve the oxidation of the corresponding alcohol or the use of diketone precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone structure to alcohols or alkanes.
Substitution: The ethoxy and phenylethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione involves its interaction with molecular targets and pathways in biological systems. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of metabolic pathways. The specific molecular targets and pathways depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione can be compared with similar compounds such as:
3-[(2R)-Amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2,4-dione: This compound has a similar phenylethyl group but differs in its overall structure and functional groups.
(2R,3S)-Ethyl-3-phenylglycidate: This compound shares the phenylethyl group but has a different backbone and functional groups.
Properties
CAS No. |
917985-11-6 |
---|---|
Molecular Formula |
C18H26O3 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione |
InChI |
InChI=1S/C18H26O3/c1-5-21-17(16-9-7-6-8-10-16)13-18(4,15(3)20)12-11-14(2)19/h6-10,17H,5,11-13H2,1-4H3/t17-,18?/m1/s1 |
InChI Key |
LPDRVAIPDISNNS-QNSVNVJESA-N |
Isomeric SMILES |
CCO[C@H](CC(C)(CCC(=O)C)C(=O)C)C1=CC=CC=C1 |
Canonical SMILES |
CCOC(CC(C)(CCC(=O)C)C(=O)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.